molecular formula C12H16BClFNO2 B7953914 4-Chloro-2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

4-Chloro-2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B7953914
M. Wt: 271.52 g/mol
InChI Key: GLRMXSVBYKYCTJ-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a chemical compound that belongs to the class of organoboron compounds. It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an aniline moiety substituted with chlorine and fluorine atoms. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following steps:

    Formation of the Boronate Ester: The initial step involves the reaction of 4-chloro-2-fluoroaniline with pinacol borane under catalytic conditions to form the boronate ester. This reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate.

    Purification: The crude product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and distillation to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This is the most prominent reaction involving this compound, where it acts as a boron reagent to form carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.

    Substitution Reactions: The chlorine and fluorine atoms on the aniline ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

4-Chloro-2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several scientific research applications:

    Organic Synthesis: It is widely used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with biaryl structures.

    Material Science: It is used in the preparation of organic materials with specific electronic and optical properties.

    Agricultural Chemistry: The compound is employed in the synthesis of agrochemicals, including herbicides and pesticides.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in Suzuki–Miyaura coupling reactions involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.

    Transmetalation: The boronate ester transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

4-Chloro-2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both chlorine and fluorine substituents on the aniline ring, which can influence its reactivity and the properties of the final products. This makes it a valuable reagent in the synthesis of compounds with specific electronic and steric characteristics.

Properties

IUPAC Name

4-chloro-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClFNO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRMXSVBYKYCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2N)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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